molecular formula C11H12BrNO3 B3122172 4-[(2-Bromobutanoyl)amino]benzoic acid CAS No. 300708-07-0

4-[(2-Bromobutanoyl)amino]benzoic acid

Cat. No.: B3122172
CAS No.: 300708-07-0
M. Wt: 286.12 g/mol
InChI Key: KVTXPJWARJYDQZ-UHFFFAOYSA-N
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Description

4-[(2-Bromobutanoyl)amino]benzoic acid is an organic compound with the molecular formula C11H12BrNO3. It is a derivative of benzoic acid, where the amino group is substituted with a 2-bromobutanoyl group.

Mechanism of Action

Target of Action

The primary targets of the compound “4-[(2-Bromobutanoyl)amino]benzoic acid” are currently unknown. This compound is a derivative of benzoic acid , which is known to bind to amino acids . .

Mode of Action

It is known that benzoic acid derivatives can undergo reactions at the benzylic position , which could potentially influence its interaction with its targets.

Pharmacokinetics

The compound has a predicted boiling point of 475.3±30.0 °C and a density of 1.575±0.06 g/cm3 . Its pKa is predicted to be 4.25±0.10 , which could influence its absorption and distribution in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromobutanoyl)amino]benzoic acid typically involves the acylation of 4-aminobenzoic acid with 2-bromobutanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromobutanoyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Bromobutanoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chlorobutanoyl)amino]benzoic acid
  • 4-[(2-Fluorobutanoyl)amino]benzoic acid
  • 4-[(2-Iodobutanoyl)amino]benzoic acid

Uniqueness

4-[(2-Bromobutanoyl)amino]benzoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different chemical and biological properties .

Properties

IUPAC Name

4-(2-bromobutanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-2-9(12)10(14)13-8-5-3-7(4-6-8)11(15)16/h3-6,9H,2H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTXPJWARJYDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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